4-(Butylsulfonyl)anilin

Übersicht

Beschreibung

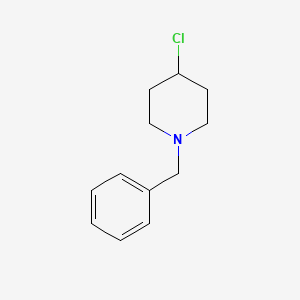

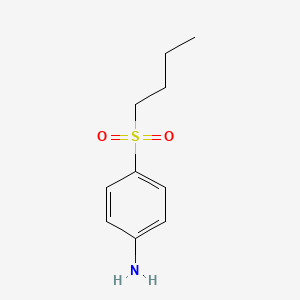

4-(Butylsulfonyl)aniline is a chemical compound that is part of the aniline family, where the aniline moiety is modified by the introduction of a butylsulfonyl group. This modification imparts unique physical and chemical properties to the molecule, making it of interest in various chemical synthesis processes and materials science applications.

Synthesis Analysis

The synthesis of sulfonated aniline derivatives can be achieved through various methods. One approach involves the polymerization of aniline heterodimers, such as 4-aminodiphenylamine-2-sulfonic acid, in aqueous ammonium persulfate solution to yield sulfonated polyaniline, which shares some structural similarities with 4-(Butylsulfonyl)aniline . Another method includes the insertion of sulfur dioxide into anilines to create sulfonated compounds, which could potentially be adapted for the synthesis of 4-(Butylsulfonyl)aniline .

Molecular Structure Analysis

A comprehensive quantum mechanical study has been conducted on a similar molecule, 4-[(4-aminobenzene)sulfonyl]aniline, which provides insights into the molecular structure of 4-(Butylsulfonyl)aniline. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like HF and DFT, have been used to investigate the equilibrium geometry, vibrational frequencies, and electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of aniline derivatives is influenced by the substituents attached to the aniline ring. In the case of 4-(Butylsulfonyl)aniline, the presence of the butylsulfonyl group could affect its participation in chemical reactions. For instance, sulfonated anilines can undergo redox reactions, as indicated by cyclic voltammetry studies . The sulfonyl group may also facilitate the formation of sulfonated oxindoles when reacted with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Butylsulfonyl)aniline can be inferred from related compounds. Sulfonated polyaniline, for example, is soluble in aqueous base and polar solvents, and exhibits conductivity and redox behavior . The introduction of the butylsulfonyl group is likely to impact the solubility, polarity, and electronic properties of the molecule. Theoretical calculations of linear polarizability and hyperpolarizability values provide additional information on the compound's response to electric fields .

Wissenschaftliche Forschungsanwendungen

Biochemie

Schließlich kann 4-(Butylsulfonyl)anilin in der Biochemie zur Modifizierung von Peptiden und Proteinen verwendet werden. Durch die Anlagerung an Aminosäuren können Forscher die Struktur-Aktivitäts-Beziehungen von Biomolekülen untersuchen, was zum Verständnis biologischer Prozesse und zur Entwicklung bioaktiver Verbindungen beiträgt.

Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von This compound, um spezifische Aufgaben in der wissenschaftlichen Forschung und Industrie zu erfüllen . Die Vielseitigkeit der Verbindung unterstreicht ihre Bedeutung in verschiedenen Studien- und Anwendungsfeldern.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-butylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSCBAEYVWNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388604 | |

| Record name | 4-(Butylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51770-72-0 | |

| Record name | 4-(Butylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51770-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Butylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)